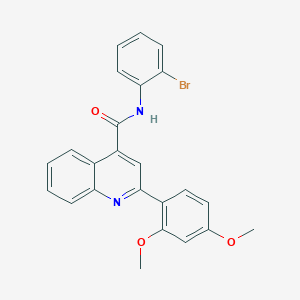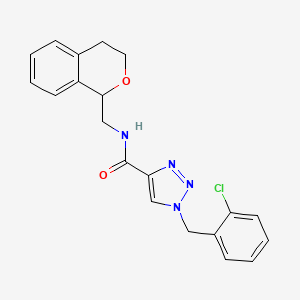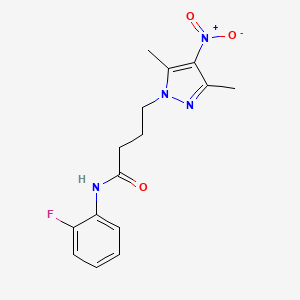
N-(2-bromophenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-bromophenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide, also known as BQR, is a synthetic compound that belongs to the class of quinolinecarboxamides. It has attracted significant attention from researchers due to its potential as a therapeutic agent for various diseases.
作用機序
N-(2-bromophenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide's mechanism of action is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, N-(2-bromophenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. In Alzheimer's disease research, N-(2-bromophenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide has been shown to inhibit the activity of beta-secretase, which is involved in the production of beta-amyloid plaques. In inflammation research, N-(2-bromophenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide has been shown to inhibit the activity of nuclear factor-kappa B (NF-kB), which is involved in the production of cytokines.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide's biochemical and physiological effects are diverse and depend on the disease being studied. In cancer research, N-(2-bromophenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the activity of topoisomerase II. In Alzheimer's disease research, N-(2-bromophenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide has been shown to reduce the accumulation of beta-amyloid plaques and improve cognitive function. In inflammation research, N-(2-bromophenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide has been shown to reduce inflammation by inhibiting the production of cytokines.
実験室実験の利点と制限
N-(2-bromophenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high purity. It has been extensively studied for its potential as a therapeutic agent, making it a well-established research tool. However, N-(2-bromophenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide also has some limitations. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, N-(2-bromophenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide's effects may vary depending on the disease being studied, making it challenging to generalize its effects.
将来の方向性
There are several future directions for N-(2-bromophenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide research. One direction is to further investigate its mechanism of action to better understand how it exerts its effects. Another direction is to study its potential as a therapeutic agent for other diseases, such as cardiovascular disease and diabetes. Additionally, researchers could explore the use of N-(2-bromophenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide in combination with other therapeutic agents to enhance its effects. Finally, researchers could investigate the use of N-(2-bromophenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide as a diagnostic tool for various diseases.
合成法
The synthesis of N-(2-bromophenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide involves the reaction between 2-bromobenzoyl chloride and 2,4-dimethoxyaniline in the presence of triethylamine. The resulting intermediate is then reacted with 2-aminoquinoline to form N-(2-bromophenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide. The purity of the synthesized compound is usually confirmed using nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
N-(2-bromophenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and inflammation. In cancer research, N-(2-bromophenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, N-(2-bromophenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide has been shown to reduce the accumulation of beta-amyloid plaques, which are associated with the disease's progression. In inflammation research, N-(2-bromophenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide has been shown to reduce inflammation by inhibiting the production of cytokines.
特性
IUPAC Name |
N-(2-bromophenyl)-2-(2,4-dimethoxyphenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrN2O3/c1-29-15-11-12-17(23(13-15)30-2)22-14-18(16-7-3-5-9-20(16)26-22)24(28)27-21-10-6-4-8-19(21)25/h3-14H,1-2H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDVUOWAAKCQEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{4-[(diallylamino)methyl]-2-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol](/img/structure/B6114742.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B6114750.png)

![1-[4-(3-methoxyphenoxy)but-2-en-1-yl]-4-methylpiperazine hydrochloride](/img/structure/B6114763.png)
![(1-{5-[(4-methoxy-3-methylbenzyl)amino]-5,6,7,8-tetrahydro-2-quinazolinyl}-4-piperidinyl)methanol](/img/structure/B6114775.png)
![N-[(1-cyclohexyl-3-piperidinyl)methyl]-8-quinolinesulfonamide](/img/structure/B6114778.png)
![N'-(2,5-dimethoxyphenyl)-N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylurea](/img/structure/B6114780.png)
![ethyl 1-[(butylamino)carbonyl]-3-(2,4-difluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6114793.png)

![1-(cyclobutylmethyl)-3-{[(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6114820.png)
![1-(2,2-dimethylpropyl)-3-hydroxy-3-{[(imidazo[1,2-a]pyridin-3-ylmethyl)amino]methyl}-2-piperidinone](/img/structure/B6114825.png)

![1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B6114829.png)
![N-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B6114835.png)